5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidine ring structure, which is substituted with ethyl and hydroxyethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of ethylamine with 2-hydroxyethylamine to form an intermediate, which is then reacted with a pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of solvents like methanol or chloroform and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The hydroxyethyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-[(2-Hydroxyethyl)amino]-2-methylphenol: Similar in structure but lacks the pyrimidine ring.
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one: Shares the pyrimidine ring but has different substituents
Uniqueness
5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of ethyl and hydroxyethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications .
Properties
CAS No. |
6329-34-6 |
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Molecular Formula |
C10H17N3O4 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-[ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O4/c1-2-12(3-5-14)8-7-11-10(17)13(4-6-15)9(8)16/h7,14-15H,2-6H2,1H3,(H,11,17) |
InChI Key |
VFFUFPXQNDSVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CNC(=O)N(C1=O)CCO |
Origin of Product |
United States |
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